molecular formula C13H12N2O5 B020090 2-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid CAS No. 110284-78-1

2-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid

Cat. No. B020090
M. Wt: 276.24 g/mol
InChI Key: KPJNHFDQZKAJKW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid often involves reactions between specific pyrimidine derivatives and benzoic acid or its analogs. For example, the synthesis of potassium 2,4 and 2,6-bis[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate includes reacting 2-methylsulfonyl4,6-dimethoxypyrimidine with 2,4- and 2,6-dihydroxybenzoic acid in the presence of potassium carbonate and potassium hydroxide, yielding compounds with herbicidal activity (Waghmare et al., 2013).

Molecular Structure Analysis

The molecular and ionic cocrystals of 2,6-dimethoxy benzoic acid have been studied, revealing polymorphic forms that differ in the orientation of the acidic hydrogen atom. This structural variability influences the compound's physical properties, including its polarity and stability (Pal et al., 2020).

Chemical Reactions and Properties

Research has shown that compounds similar to 2-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid participate in various chemical reactions, leading to the synthesis of new compounds with potential biological activities. For instance, the reaction of 2-(4,6-dimethoxypyrimidin-2-ylsulfanyl)benzoic acid with aniline derivatives under specific conditions yields compounds with unique molecular conformations (Wu et al., 2005).

Physical Properties Analysis

The physical properties of these compounds, such as crystalline structure, are significantly influenced by their molecular conformation. Studies involving X-ray diffraction have detailed the crystalline structures of derivatives, providing insights into the physical characteristics that influence their chemical behavior and potential applications (Obreza & Perdih, 2012).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are closely related to the molecular structure. For example, derivatives of 2-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid show varied chemical behaviors in reactions with different reagents, leading to a wide range of potential chemical applications (Atay et al., 2018).

Scientific Research Applications

  • Herbicide Research and Weed Control : It has potential as a new lead to control herbicide-resistant weeds caused by the P197L mutation, making it significant in the development of new herbicidal compounds (Qu et al., 2020). Additionally, compounds like methyl 2-acetyl-6-[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate derived from it have shown excellent control of barnyard grass, suggesting a promising profile as a prototype rice herbicide (Tamaru et al., 1996).

  • Biochemical Studies : It inhibits acetolactate synthase activity in pea seedlings, which is crucial for understanding the biochemical pathways influenced by herbicides (Shimizu et al., 1994).

  • Synthesis of Herbicides : The compound serves as an intermediate in the synthesis of herbicides like Bispyribac-sodium (Yuan-xiang, 2008).

  • Insecticidal and Antibacterial Properties : Synthesized compounds from this chemical class have shown insecticidal activity and antibacterial potential against certain insects and microorganisms (Deohate & Palaspagar, 2020).

  • Environmental Impact and Degradation : Studies have focused on the degradation of related herbicides in various environments, indicating the environmental impact and biodegradability of these compounds (Haiyan et al., 2010).

  • Medical Applications : While not directly related to 2-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid, research on related benzoic acid derivatives, like Repaglinide, has been significant in medical fields such as diabetes treatment (Grell et al., 1998).

Safety And Hazards

Bispyribac-sodium has a low mammalian oral toxicity and may be a skin sensitizer . Its toxicity to biodiversity is generally low to moderate .

properties

IUPAC Name

2-(4,6-dimethoxypyrimidin-2-yl)oxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O5/c1-18-10-7-11(19-2)15-13(14-10)20-9-6-4-3-5-8(9)12(16)17/h3-7H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPJNHFDQZKAJKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=N1)OC2=CC=CC=C2C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50149195
Record name Benzoicc acid, 2-((4,6-dimethoxy-2-pyrimidinyl)oxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50149195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid

CAS RN

110284-78-1
Record name Benzoicc acid, 2-((4,6-dimethoxy-2-pyrimidinyl)oxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110284781
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoicc acid, 2-((4,6-dimethoxy-2-pyrimidinyl)oxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50149195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
TA Andrea, SP Artz, TB Ray… - Rational Approaches to …, 1992 - books.google.com
Sulfonylureas are a class of herbicides that were discovered by G. Levitt in the early 1970s.'Their unprecedentedly low use rates and low mammalian toxicity give them distinct …
Number of citations: 7 books.google.com

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